Cas no 5098-21-5 (N-Benzyl-4-chloro-5-methyl-2-nitroaniline)

N-Benzyl-4-chloro-5-methyl-2-nitroaniline is a nitro-substituted aniline derivative with a benzyl group at the amine position. This compound is characterized by its chloro and methyl substituents on the aromatic ring, which influence its reactivity and stability. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The nitro group enhances its utility in reduction and substitution reactions, while the benzyl moiety offers potential for further functionalization. Its well-defined structure and consistent purity make it suitable for research and industrial applications requiring precise chemical building blocks. Proper handling is advised due to its nitroaromatic properties.
N-Benzyl-4-chloro-5-methyl-2-nitroaniline structure
5098-21-5 structure
Product Name:N-Benzyl-4-chloro-5-methyl-2-nitroaniline
CAS No:5098-21-5
MF:C14H13ClN2O2
MW:276.718222379684
CID:2951376
PubChem ID:84820015
Update Time:2025-05-28

N-Benzyl-4-chloro-5-methyl-2-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • N-苄基-4-氯-5-甲基-2-硝基苯胺
    • N-Benzyl-4-chloro-5-methyl-2-nitroaniline
    • 2-nitro-4-chloro-5-methyl-N-benzylaniline
    • 5098-21-5
    • SB81648
    • Inchi: 1S/C14H13ClN2O2/c1-10-7-13(14(17(18)19)8-12(10)15)16-9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3
    • InChI Key: WXIVKAUEHWPPEF-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C=C1C)NCC1C=CC=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 276.0665554g/mol
  • Monoisotopic Mass: 276.0665554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 57.8

N-Benzyl-4-chloro-5-methyl-2-nitroaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019139710-1g
N-Benzyl-4-chloro-5-methyl-2-nitroaniline
5098-21-5 95%
1g
$477.42 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1737041-1g
n-Benzyl-4-chloro-5-methyl-2-nitroaniline
5098-21-5 98%
1g
¥3603.00 2024-05-11
Crysdot LLC
CD12066796-1g
N-Benzyl-4-chloro-5-methyl-2-nitroaniline
5098-21-5 95+%
1g
$537 2024-07-24

N-Benzyl-4-chloro-5-methyl-2-nitroaniline Related Literature

Additional information on N-Benzyl-4-chloro-5-methyl-2-nitroaniline

Comprehensive Overview of N-Benzyl-4-chloro-5-methyl-2-nitroaniline (CAS No. 5098-21-5): Properties, Applications, and Industry Insights

N-Benzyl-4-chloro-5-methyl-2-nitroaniline (CAS No. 5098-21-5) is a specialized organic compound with a unique molecular structure that combines a nitro group, a chloro substituent, and a benzyl moiety. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals frequently search for terms like "N-Benzyl-4-chloro-5-methyl-2-nitroaniline synthesis", "5098-21-5 applications", and "nitroaniline derivatives", reflecting its growing relevance in synthetic chemistry.

The compound's molecular formula, C14H13ClN2O2, highlights its aromatic nature and functional group diversity. Its nitro group and chloro-methyl substitution pattern make it a valuable intermediate for constructing more complex molecules. Recent studies have explored its potential as a precursor for photoactive materials and biologically active compounds, aligning with current trends in sustainable chemistry and green synthesis methods. Questions like "How to purify N-Benzyl-4-chloro-5-methyl-2-nitroaniline?" and "Stability of nitroaniline derivatives" are commonly asked in academic forums, indicating practical concerns among users.

From a technical perspective, 5098-21-5 typically appears as a yellow to orange crystalline solid with a melting point range of 120-125°C. Its solubility profile shows preferential dissolution in organic solvents like dichloromethane, acetone, and dimethyl sulfoxide (DMSO), while being poorly soluble in water. These physicochemical properties are crucial for researchers investigating structure-activity relationships or developing novel synthetic methodologies. The compound's electron-withdrawing nitro group and electron-donating benzyl group create interesting electronic effects that influence its reactivity patterns.

In pharmaceutical research, N-Benzyl-4-chloro-5-methyl-2-nitroaniline serves as a key building block for heterocyclic compound synthesis. Its structural features make it particularly valuable for creating nitrogen-containing scaffolds that are prevalent in many drug molecules. Recent patent literature reveals its utility in developing enzyme inhibitors and receptor modulators, addressing current demands for targeted therapies. Industry professionals often search for "CAS 5098-21-5 suppliers" and "nitroaniline derivative safety data", reflecting both commercial and safety considerations.

The agrochemical sector has shown increasing interest in 5098-21-5 derivatives for developing novel crop protection agents. The compound's ability to undergo various transformations makes it suitable for creating bioactive molecules with potential pesticidal or herbicidal activity. This aligns with global trends toward sustainable agriculture and precision farming solutions. Common search queries like "nitroaniline fungicide potential" and "chloro-methyl anilines in agriculture" demonstrate this growing application area.

Material science applications of N-Benzyl-4-chloro-5-methyl-2-nitroaniline have emerged as another research frontier. Its conjugated system and nitro functionality make it a candidate for developing organic semiconductors and nonlinear optical materials. These applications tap into the current excitement around organic electronics and energy storage solutions. Technical questions such as "electrochemical properties of nitroanilines" and "5098-21-5 in polymer chemistry" frequently appear in scientific literature searches.

From a synthetic chemistry standpoint, the compound offers multiple sites for selective functionalization. The nitro group can be reduced to an amine, while the benzyl position allows for various substitution reactions. This versatility explains why search terms like "N-Benzyl-4-chloro-5-methyl-2-nitroaniline reaction conditions" and "selective reduction of nitroanilines" are popular among organic chemists. Recent advances in catalytic methods and flow chemistry have opened new possibilities for its efficient production and modification.

Quality control and analytical characterization of 5098-21-5 typically involve techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound's distinct spectral signatures, particularly in 1H NMR (with characteristic aromatic proton patterns) and IR spectroscopy (showing nitro group stretching vibrations), facilitate its identification. Analytical queries including "N-Benzyl-4-chloro-5-methyl-2-nitroaniline NMR peaks" and "HPLC methods for nitroanilines" reflect the practical challenges faced by quality assurance professionals.

Environmental and handling considerations for N-Benzyl-4-chloro-5-methyl-2-nitroaniline follow standard laboratory safety protocols. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation systems are recommended during handling. The scientific community's focus on green chemistry principles has led to investigations into eco-friendly purification methods for such compounds, as evidenced by searches for "sustainable nitroaniline synthesis" and "green chemistry approaches to aromatic amines".

The commercial availability of CAS 5098-21-5 has expanded in recent years, with several specialty chemical suppliers offering it in research quantities. Market trends show growing demand for high-purity nitroaniline derivatives, driven by pharmaceutical and materials research. Procurement-related searches such as "N-Benzyl-4-chloro-5-methyl-2-nitroaniline technical grade vs. analytical grade" and "bulk suppliers of 5098-21-5" indicate the compound's transition from laboratory curiosity to industrial relevance.

Future research directions for N-Benzyl-4-chloro-5-methyl-2-nitroaniline likely include exploration of its biological activities, development of more efficient synthetic routes, and investigation of its material properties. The compound's structural features position it well for applications in medicinal chemistry, catalysis, and functional materials. As synthetic methodologies advance and analytical techniques improve, this nitroaniline derivative will probably find even broader utility across scientific disciplines.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.